

# Spectroscopic Analysis of $\alpha$ -Bromo Ketones: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: 2-Bromo-1-(4-morpholinophenyl)ethanone

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For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of synthetic intermediates is paramount. This guide provides a comparative analysis of the spectroscopic data for **2-Bromo-1-(4-morpholinophenyl)ethanone** and its structural analogs. While experimental spectroscopic data for **2-Bromo-1-(4-morpholinophenyl)ethanone** is not readily available in public databases, we present the data for its immediate precursor, 4'-Morpholinoacetophenone, and a range of substituted  $\alpha$ -bromo acetophenones to provide a valuable reference for spectral interpretation and characterization.

## Characterization of the Precursor: 4'-Morpholinoacetophenone

The synthesis of **2-Bromo-1-(4-morpholinophenyl)ethanone** typically proceeds via the bromination of 4'-Morpholinoacetophenone. A comprehensive spectroscopic analysis of this precursor is essential for verifying its identity and purity before proceeding with the synthesis.

Below is a summary of the available spectroscopic data for 4'-Morpholinoacetophenone.

Spectroscopic Technique	Data Summary
$^1\text{H}$ NMR	Data available on SpectraBase[1]
$^{13}\text{C}$ NMR	Data available on SpectraBase[1]
FTIR	Data available on SpectraBase[1]
Mass Spectrometry (GC-MS)	Data available on SpectraBase[1][2]

## Comparative Spectroscopic Data of Substituted 2-Bromo-1-phenylethanones

To aid researchers in the characterization of **2-Bromo-1-(4-morpholinophenyl)ethanone**, this section provides a comparative analysis of  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for a series of structurally related 2-bromo-1-phenylethanone derivatives. These compounds share the core  $\alpha$ -bromo ketone-phenyl scaffold, with variations in the para-substituent on the phenyl ring. The data presented here is sourced from the supporting information of a research article.[3]

### $^1\text{H}$ NMR Data Comparison

The  $^1\text{H}$  NMR spectra of these compounds are characterized by a singlet for the  $\alpha$ -bromomethylene protons ( $\text{CH}_2\text{Br}$ ) and signals in the aromatic region corresponding to the substituted phenyl ring. The chemical shift of the  $\text{CH}_2\text{Br}$  protons is typically observed around 4.4 ppm.

Compound	Aromatic Protons (ppm)	CH <sub>2</sub> Br Protons (ppm)	Other Protons (ppm)
2-bromo-1-(4-chlorophenyl)ethanone	7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H)	4.42 (s, 2H)	
2-bromo-1-(4-bromophenyl)ethanone	7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H)	4.12 (s, 2H)	
2-bromo-1-(4-iodophenyl)ethanone	7.87 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.4 Hz, 2H)	4.40 (s, 2H)	
2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone	8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H)	4.47 (s, 2H)	

## <sup>13</sup>C NMR Data Comparison

The <sup>13</sup>C NMR spectra of these compounds show a characteristic signal for the carbonyl carbon (C=O) in the range of 190-194 ppm and a signal for the α-bromomethylene carbon (CH<sub>2</sub>Br) around 30-35 ppm.

Compound	C=O (ppm)	Aromatic Carbons (ppm)	CH <sub>2</sub> Br (ppm)
2-bromo-1-(4-chlorophenyl)ethanone	190.2	140.5, 132.2, 130.3, 129.2	30.4
2-bromo-1-(4-bromophenyl)ethanone	190.4	132.6, 132.2, 130.4, 129.3	30.4
2-bromo-1-(4-iodophenyl)ethanone	190.8	138.3, 133.3, 130.3, 102.3	30.4
2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone	190.4	136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz)	30.3

## Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrument and experimental conditions.

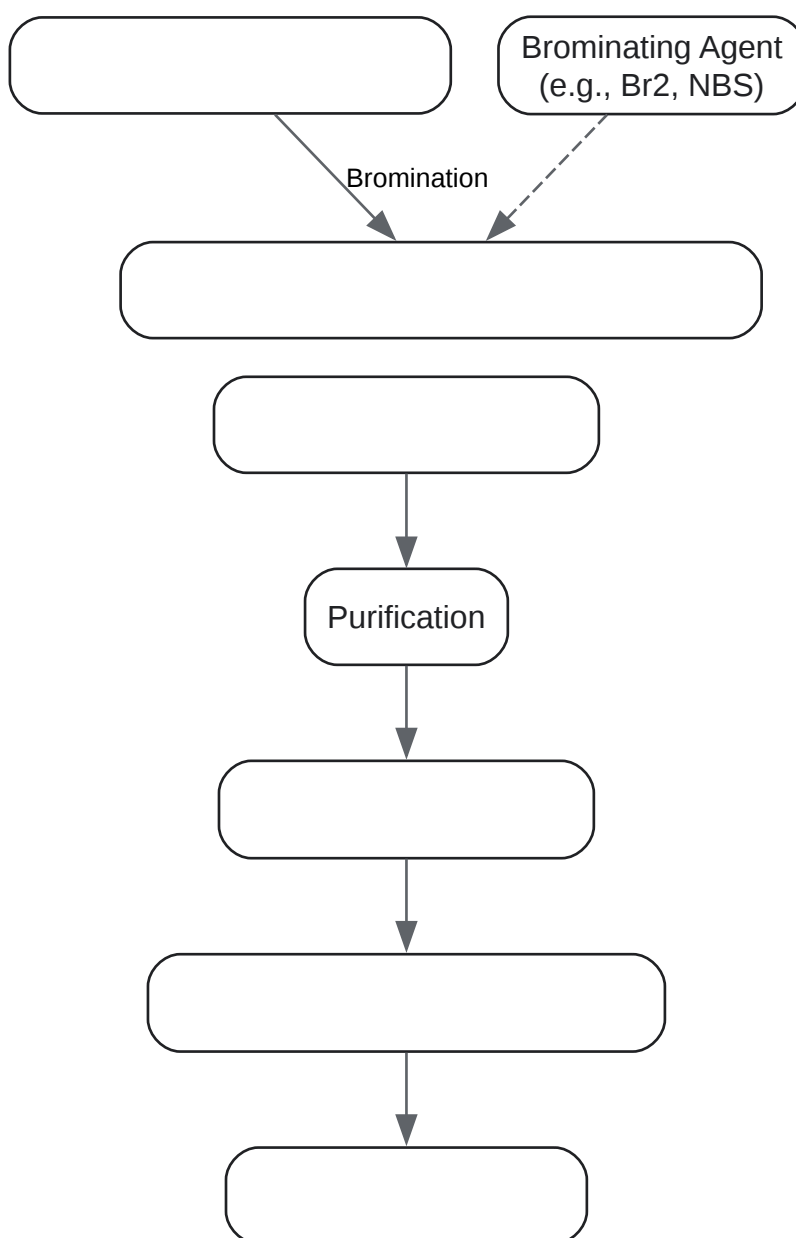
**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

**Infrared (IR) Spectroscopy:** IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.

**Mass Spectrometry (MS):** Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the fragmented ions is recorded.

## Visualizing the Synthetic Pathway

The synthesis of **2-Bromo-1-(4-morpholinophenyl)ethanone** from 4'-Morpholinoacetophenone is a key transformation. The following diagram illustrates this synthetic workflow.



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